molecular formula C8H6N2O2S B13009353 Methylthieno[3,2-d]pyrimidine-2-carboxylate

Methylthieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B13009353
M. Wt: 194.21 g/mol
InChI Key: MPIZZQSZHQXGMJ-UHFFFAOYSA-N
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Description

Methylthieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylthieno[3,2-d]pyrimidine-2-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide. This reaction proceeds through three main steps: condensation, chlorination, and nucleophilic substitution . The overall yield of this synthetic route is approximately 54%.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimization of reaction conditions to improve yield and reduce environmental impact. This can include the use of alternative solvents, catalysts, and reaction temperatures to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methylthieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki coupling reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate can yield ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .

Scientific Research Applications

Methylthieno[3,2-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methylthieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thienopyrimidine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth, differentiation, and survival . This inhibition can lead to the selective inhibition of cancer cell growth.

Comparison with Similar Compounds

Methylthieno[3,2-d]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl thieno[3,2-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)7-9-4-6-5(10-7)2-3-13-6/h2-4H,1H3

InChI Key

MPIZZQSZHQXGMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=N1)C=CS2

Origin of Product

United States

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